

Sirtinol: A Technical Guide to a Cell-Permeable Sirtuin Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sirtinol**
Cat. No.: **B612090**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtinol is a cell-permeable small molecule that has been identified as a specific inhibitor of the NAD⁺-dependent class III histone deacetylases (HDACs), known as sirtuins. Primarily targeting SIRT1 and SIRT2, **Sirtinol** has become a valuable chemical probe for elucidating the diverse biological roles of these enzymes in cellular processes ranging from gene silencing and DNA repair to metabolism and cell survival.^{[1][2][3]} Its ability to induce senescence-like growth arrest, apoptosis, and cell cycle arrest in various cancer cell lines has positioned it as a compound of interest in oncology research.^{[1][4][5]} This technical guide provides an in-depth overview of **Sirtinol**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a discussion of its effects on key signaling pathways.

Introduction to Sirtinol

Sirtinol, chemically known as 2-[(2-Hydroxynaphthalen-1-ylmethylene)amino]-N-(1-phenethyl)benzamide, is a synthetic compound that emerged from a cell-based screen for inhibitors of the yeast sirtuin, Sir2p.^{[6][7]} It has since been characterized as a dual inhibitor of human SIRT1 and SIRT2.^{[8][9][10]} Unlike pan-HDAC inhibitors, **Sirtinol** does not affect class I and class II HDACs, highlighting its selectivity for the sirtuin family.^{[8][9]} This specificity makes it a powerful tool for dissecting the distinct functions of sirtuins in complex biological systems.

Recent studies have also revealed that **Sirtinol** can act as an intracellular iron chelator, a property that may contribute to its overall biological activity and should be considered when interpreting experimental results.[\[2\]](#)[\[11\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Sirtinol** is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_{26}H_{22}N_2O_2$	[7] [9] [12]
Molecular Weight	394.47 g/mol	[8] [9] [12]
CAS Number	410536-97-9	[7] [9] [12]
Appearance	Crystalline solid	[7]
Purity	>97%	[8]
Solubility	Soluble in DMSO (up to 35 mg/mL) and ethanol (10 mg/mL).	[9]
Storage	Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C and use within one month to prevent loss of potency.	[9]

Quantitative Inhibitory Data

Sirtinol exhibits inhibitory activity against sirtuins from different species. The half-maximal inhibitory concentrations (IC_{50}) are summarized in the tables below.

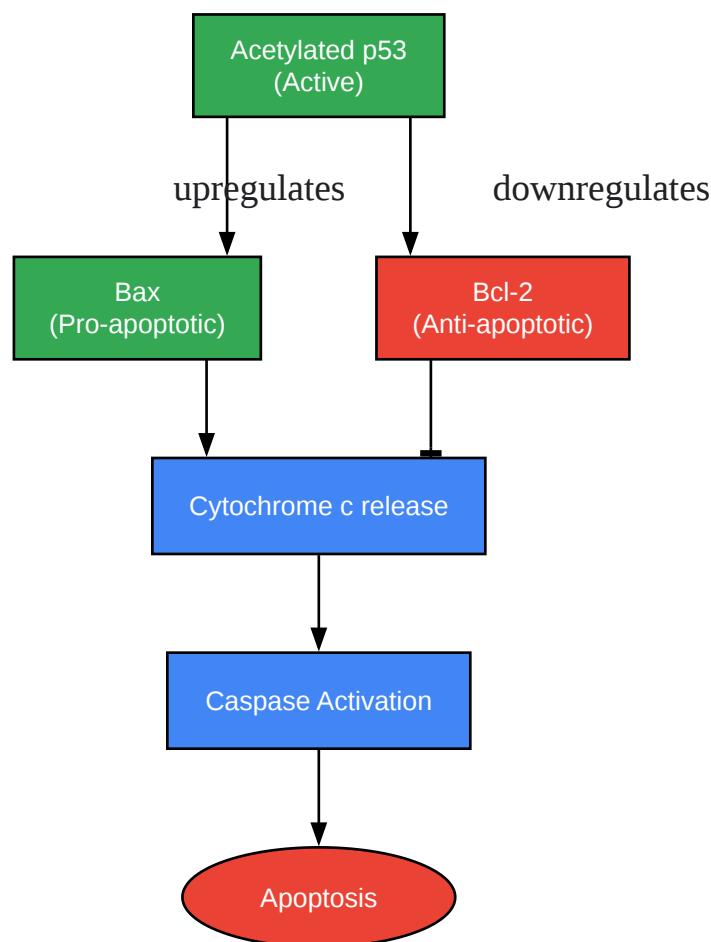
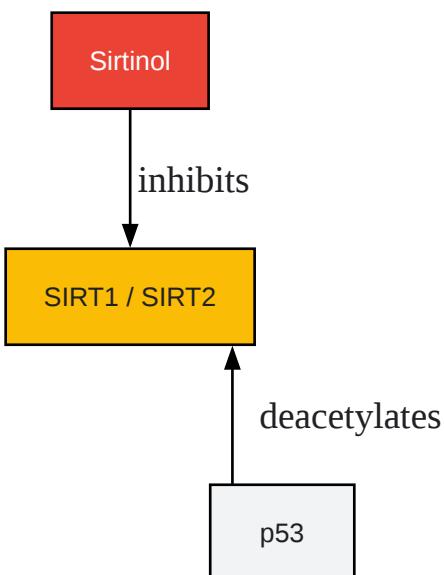
Table 3.1: In Vitro Inhibitory Activity of Sirtinol against Sirtuins

Sirtuin Target	IC ₅₀ (µM)	Assay Conditions	Reference
Human SIRT1	131	Cell-free assay	[8][9][10]
Human SIRT2	38	Cell-free assay	[8][9][10]
Yeast Sir2p	68	In vitro	[8][9]

Table 3.2: Anti-proliferative Activity of Sirtinol in Human Cancer Cell Lines

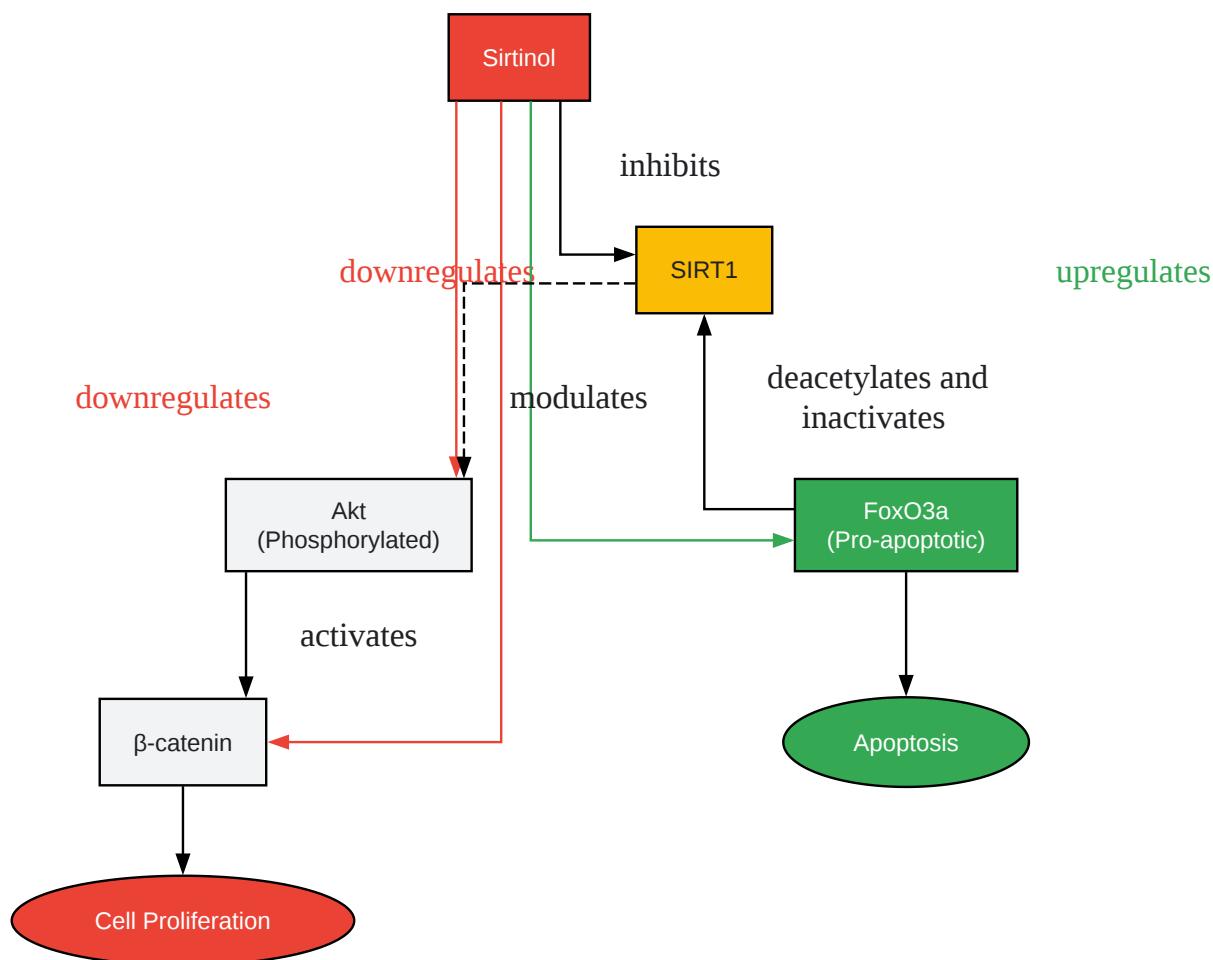
Cell Line	Cancer Type	IC ₅₀ (µM) at 24h	IC ₅₀ (µM) at 48h	Reference
MCF-7	Breast Cancer	48.6	43.5	[4][13]
H1299	Non-small cell lung cancer	Not specified	Not specified, but antigrowth effects observed at 20 and 50 µM	[5]

Mechanism of Action and Cellular Effects



Sirtinol exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their downstream targets. This altered acetylation status triggers a cascade of cellular events, including:

- **Induction of Apoptosis:** **Sirtinol** treatment has been shown to induce apoptosis in various cancer cell lines.[4][5] This is mediated, in part, by the increased acetylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][13]
- **Cell Cycle Arrest:** **Sirtinol** can cause cell cycle arrest, particularly in the G1 phase.[4][13] This effect is also linked to the activation of p53, which can transcriptionally activate the cyclin-dependent kinase inhibitor p21.

- Induction of Autophagy: In some cellular contexts, such as in MCF-7 breast cancer cells, **Sirtinol** has been observed to induce autophagic cell death, as evidenced by an increase in the autophagy marker LC3-II.[4][13]
- Inhibition of Signaling Pathways: **Sirtinol** can attenuate the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[1] It has also been shown to downregulate the Akt/β-catenin-Foxo3A axis in non-small cell lung cancer cells.[5]
- Iron Chelation: **Sirtinol**'s ability to chelate intracellular iron can contribute to its anti-proliferative effects, as iron is an essential cofactor for enzymes involved in DNA synthesis. [2][11]


Signaling Pathways Affected by Sirtinol

The following diagrams illustrate the key signaling pathways modulated by **Sirtinol**.

[Click to download full resolution via product page](#)

Caption: **Sirtinol**-induced apoptotic pathway.

[Click to download full resolution via product page](#)

Caption: Modulation of the Akt/β-catenin-Foxo3A axis by **Sirtinol**.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Sirtinol**.

Cell Culture and Sirtinol Treatment

Objective: To treat cultured cells with **Sirtinol** to assess its biological effects.

Materials:

- Cell line of interest (e.g., MCF-7, H1299)

- Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- **Sirtinol** (lyophilized powder)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks

Protocol:

- Prepare **Sirtinol** Stock Solution:
 - Reconstitute lyophilized **Sirtinol** in DMSO to create a high-concentration stock solution (e.g., 10 mM).[9] For a 10 mM stock, dissolve 5 mg of **Sirtinol** in 1.27 mL of DMSO.[9]
 - Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[9]
- Cell Seeding:
 - Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
 - Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
- **Sirtinol** Treatment:
 - The following day, dilute the **Sirtinol** stock solution in fresh complete growth medium to the desired final concentrations (e.g., 10, 20, 50 µM).[5]
 - Prepare a vehicle control using the same concentration of DMSO as in the highest **Sirtinol** concentration group.

- Remove the old medium from the cells and replace it with the medium containing **Sirtinol** or the vehicle control.
- Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]

[Click to download full resolution via product page](#)

Caption: General workflow for **Sirtinol** treatment of cultured cells.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following **Sirtinol** treatment using flow cytometry.

Materials:

- **Sirtinol**-treated and control cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Harvesting:
 - After **Sirtinol** treatment, collect the culture medium (containing floating cells).
 - Wash the adherent cells with PBS and then detach them using trypsin.

- Combine the floating and adherent cells and centrifuge to pellet the cells.
- Staining:
 - Wash the cell pellet twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour of staining.
 - Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.
 - The cell population can be distinguished as follows:
 - Annexin V- / PI- : Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic/necrotic cells
 - Annexin V- / PI+ : Necrotic cells

Cell Proliferation Assay by Trypan Blue Exclusion

Objective: To determine the effect of **Sirtinol** on cell proliferation by counting viable cells.

Materials:

- **Sirtinol**-treated and control cells
- Trypan Blue solution (0.4%)
- Hemocytometer or an automated cell counter

Protocol:

- Cell Harvesting:
 - Following **Sirtinol** treatment, detach the cells using trypsin and resuspend them in a known volume of complete medium.
- Staining and Counting:
 - Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
 - Incubate for 1-2 minutes at room temperature.
 - Load the mixture onto a hemocytometer.
 - Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
 - Alternatively, use an automated cell counter for a more rapid and standardized count.
- Calculation:
 - Calculate the total number of viable cells and the percentage of viable cells. Compare the results between **Sirtinol**-treated and control groups.

Western Blot Analysis of p53 Acetylation

Objective: To assess the effect of **Sirtinol** on the acetylation status of p53, a direct target of SIRT1.

Materials:

- **Sirtinol**-treated and control cells

- Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti- β -actin (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Protocol:

- Protein Extraction:
 - Wash cells with cold PBS and lyse them in lysis buffer on ice.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:

- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

- Detection:
 - Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin) to ensure equal protein loading.

Conclusion

Sirtinol is a well-characterized, cell-permeable inhibitor of SIRT1 and SIRT2 that has proven to be an invaluable tool in cellular and molecular biology. Its ability to modulate key signaling pathways involved in cell fate decisions has made it particularly relevant in the context of cancer research. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals. As with any chemical probe, it is crucial to consider its full pharmacological profile, including potential off-target effects like iron chelation, to ensure the robust interpretation of experimental findings. Further research into the therapeutic potential of **Sirtinol** and its analogs may pave the way for novel strategies in the treatment of diseases with dysregulated sirtuin activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitor sirtinol is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sirtinol | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sirtinol: A Technical Guide to a Cell-Permeable Sirtuin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612090#sirtinol-as-a-cell-permeable-sirtuin-inhibitor\]](https://www.benchchem.com/product/b612090#sirtinol-as-a-cell-permeable-sirtuin-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com